molecular formula C23H23N3O3 B11231252 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide

Cat. No.: B11231252
M. Wt: 389.4 g/mol
InChI Key: BXMOGYWJLPLUNS-UHFFFAOYSA-N
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Description

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a cyano group, and a benzodioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the cyano group and the benzodioxepin moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The indole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring and other functional groups can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and structural features. The presence of both the indole ring and the benzodioxepin moiety provides a distinct chemical profile that can lead to unique biological and chemical properties.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-(3-cyano-2-methylindol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide

InChI

InChI=1S/C23H23N3O3/c1-15(17-8-9-21-22(12-17)29-11-5-10-28-21)25-23(27)14-26-16(2)19(13-24)18-6-3-4-7-20(18)26/h3-4,6-9,12,15H,5,10-11,14H2,1-2H3,(H,25,27)

InChI Key

BXMOGYWJLPLUNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)C3=CC4=C(C=C3)OCCCO4)C#N

Origin of Product

United States

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